Phenylhydrazine hydrochloride

Descripción general

Descripción

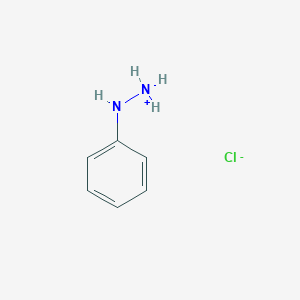

Phenylhydrazine hydrochloride is a chemical compound with the formula C6H9ClN2. It is a derivative of phenylhydrazine, which was first characterized by Hermann Emil Fischer in 1875. This compound is known for its applications in organic synthesis, particularly in the preparation of indoles and as a reagent for the identification of sugars.

Mecanismo De Acción

Target of Action

Phenylhydrazine hydrochloride primarily targets hydroxylamine dehydrogenase (HAO) . This compound has shown considerable potential for the development of next-generation nitrification inhibitors (NIs) targeting HAO . It also affects ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) present in agricultural soils .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. It suppresses the horseradish peroxide (HRP) residual activity in tissue sections of animals . It also causes acute hemolysis when injected intraperitoneally into wild-type and Hp and Hx single-null mice .

Biochemical Pathways

This compound affects the pathway of dolichol synthesis , which involves the joining of two molecules that are also intermediates in the cholesterol synthetic pathway, isopentenyl pyrophosphate and farnesyl pyrophosphate . It also impacts the nitrification process , specifically the oxidation of ammonia to nitrate .

Pharmacokinetics

It’s known that this compound is miscible with ethanol, diethyl ether, chloroform, and benzene, and is sparingly soluble in water .

Result of Action

The primary result of this compound’s action is the induction of acute hemolytic anemia in animal models . It also suppresses the horseradish peroxide (HRP) residual activity in tissue sections of animals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it degrades photochemically and autoxidizes in water . More research is needed to fully understand how various environmental conditions affect the action of this compound.

Análisis Bioquímico

Biochemical Properties

Phenylhydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown potential for the development of next-generation nitrification inhibitors targeting hydroxylamine dehydrogenase (HAO) . This interaction affects the activity of ammonia-oxidizing bacteria and archaea .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to cause genotoxicity in mice models .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it inhibits the enzyme hydroxylamine dehydrogenase, affecting the activity of ammonia-oxidizing bacteria and archaea .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For many years, this compound was used for experimental induction of anemia in animal models . This compound is reported to cause damage to red blood cells, potentially resulting in anemia and consequential secondary involvement of other tissues, such as the spleen and liver .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels

Métodos De Preparación

Phenylhydrazine hydrochloride is typically prepared through the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This diazonium salt is then reduced using sodium sulfite in the presence of sodium hydroxide to yield phenylhydrazine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Synthetic Route:

Formation of Diazonium Salt:

Conversion to Hydrochloride:

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reactions with aldehydes and ketones are usually carried out in the presence of acid or base catalysts.

Major Products:

Hydrazones: Formed from the reaction with aldehydes and ketones.

Indoles: Synthesized via the Fischer indole synthesis.

Aplicaciones Científicas De Investigación

Phenylhydrazine hydrochloride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- Hydrazinobenzene: Similar structure but different applications.

- Monophenylhydrazine: Another derivative with distinct uses in organic synthesis.

This detailed article provides a comprehensive overview of phenylhydrazine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Phenylhydrazine hydrochloride (PHZ) is a chemical compound widely used in various fields, including pharmaceuticals and agrochemicals. Its biological activity has garnered significant attention due to its effects on red blood cells and potential applications in medical treatments, particularly in conditions like polycythemia. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is a hydrochloride salt derived from phenylhydrazine and hydrogen chloride. Its chemical formula is CHN·HCl. The compound is known for its ability to induce oxidative stress and hemolytic anemia, primarily through its interaction with hemoglobin.

Hemolytic Activity

This compound is primarily recognized for its hemolytic properties , which involve the destruction of red blood cells. The mechanism includes:

- Oxidative Stress : PHZ induces oxidative stress in erythrocytes, leading to the oxidation of oxyhemoglobin and the formation of methemoglobin. This process can result in hemolytic anemia characterized by the precipitation of hemoglobin into Heinz bodies .

- Methemoglobinemia : Exposure to PHZ can cause increased levels of methemoglobin, which reduces the oxygen-carrying capacity of blood .

Genotoxicity

Research indicates that this compound exhibits genotoxic effects , as evidenced by various studies:

- Bacterial Mutation Tests : PHZ has been shown to be mutagenic in several bacterial gene mutation assays, both with and without metabolic activation .

- Micronucleus Assays : In vivo studies have demonstrated that PHZ administration leads to a significant increase in micronuclei formation in erythrocytes, indicating DNA damage .

Developmental Toxicity

Recent studies have revealed that PHZ can adversely affect embryonic development:

- Zebrafish Model : In zebrafish embryos, exposure to PHZ resulted in dose-dependent phenotypic anomalies such as pericardial edema and notochord anomalies. High concentrations led to significant apoptosis in developing larvae .

Acute Toxicity

This compound has been associated with severe toxic effects when administered at high doses:

- Lethal Dose : An approximate lethal dose (ALD) is reported to be around 90 mg/kg body weight. In experimental settings, doses of 500 mg/kg led to mortality rates of 20-30% in rabbits .

- Clinical Observations : Historical case reports indicate severe side effects such as jaundice, anemia, and elevated bilirubin levels following treatment for polycythemia .

Long-term Effects

Chronic exposure to PHZ has been linked to increased tumorigenesis:

- Carcinogenic Potential : Studies on mice have shown that long-term administration of this compound can lead to a significant increase in lung tumors, with adenomas being the most common type observed .

Clinical Case Report

A notable clinical case involved a 65-year-old woman who received a high dose (2.9 g) of this compound for treatment. The patient developed severe hemolysis and ultimately succumbed to complications related to anemia 16 days post-treatment. This case highlights the potential dangers associated with therapeutic use at high doses .

Animal Studies

In an experimental model involving neonatal rats, PHZ was used to induce hemolytic hyperbilirubinemia. The study demonstrated significant decreases in serum hemoglobin and hematocrit levels, alongside increased total bilirubin levels, confirming the compound's toxicological profile .

Summary Table of Biological Effects

Propiedades

IUPAC Name |

phenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVOSQBPPZZESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.ClH, C6H9ClN2 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-63-0 (Parent) | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021148 | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylhydrazine hydrochloride is a white to tan solid with a weak aromatic odor. (EPA, 1998), White to tan solid with a mild aromatic odor; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Not pertinent; it decomposes (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Greater than 1 at 68 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-88-1, 27140-08-5 | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27140-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027140085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylhydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7QFK49SVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

469 to 475 °F (EPA, 1998) | |

| Record name | PHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenylhydrazine hydrochloride induce hemolysis?

A1: this compound exerts its hemolytic effect primarily by causing oxidative damage to red blood cells [, ]. This damage leads to the formation of Heinz bodies, denatured hemoglobin aggregates, which disrupt cell membrane integrity and ultimately result in hemolysis [, ].

Q2: What is the role of this compound in inducing anemia in research models?

A2: this compound is often used to induce hemolytic anemia in animal models, mimicking conditions like toxic anemia [, , , ]. This model allows researchers to investigate the physiological responses to anemia and evaluate potential therapeutic interventions [, ].

Q3: Does this compound affect energy metabolism in erythrocytes?

A3: Yes, research shows that this compound can significantly impact energy metabolism in both mature erythrocytes and reticulocytes [, ]. It disrupts glycolysis, leading to a decline in ATP levels and affecting cellular functions [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C6H8N2·HCl, and the molecular weight is 144.60 g/mol.

Q5: How is this compound employed in analytical chemistry?

A5: this compound serves as a reagent in various analytical methods. For instance, it is utilized in the determination of formaldehyde in food samples [] and the spectrophotometric determination of trace amounts of selenium in aqueous solutions [].

Q6: Can you elaborate on the reaction mechanism of this compound with aldehydes and ketones?

A6: this compound reacts with aldehydes and ketones to form phenylhydrazones []. This reaction is often used as a qualitative test for the presence of these functional groups [].

Q7: How do structural modifications of this compound influence its biological activity?

A7: Substitutions on the phenyl ring can significantly alter the biological activity of this compound []. For instance, introducing a 4-chlorophenyl group can affect both indolization and phenylpyrazolation reactions [].

Q8: What are the safety concerns associated with this compound?

A8: this compound is recognized for its toxicity and is classified as hazardous []. It exhibits mutagenic and carcinogenic properties and can induce hemolytic anemia and other adverse effects []. Handling this compound necessitates strict adherence to safety protocols.

Q9: What are the environmental implications of using this compound?

A9: The use of this compound in various industrial processes generates wastewater containing toxic residues [, ]. Effective treatment and recycling strategies are crucial to mitigate its environmental impact and promote sustainability [, ].

Q10: How is this compound utilized in in vivo studies to investigate erythropoiesis?

A10: this compound-induced anemia serves as a model for studying erythropoietic recovery in various animal models, including mice and goldfish [, ]. By inducing hemolytic stress, researchers can investigate the mechanisms of red blood cell regeneration and evaluate potential therapeutic strategies [, ].

Q11: Can this compound treatment be reversed?

A11: Yes, the effects of this compound treatment on hematocrit and plasma hemoglobin levels are generally reversible []. Following treatment cessation, these parameters typically return to pre-treatment levels within a few days [].

Q12: What are the known toxic effects of this compound?

A12: this compound is a known hemolytic agent, causing the destruction of red blood cells, which can lead to anemia [, , , ]. It can also induce methemoglobinemia, where hemoglobin is converted to a form that cannot carry oxygen effectively []. Other reported toxicities include liver and kidney damage, as well as potential carcinogenic effects [].

Q13: What analytical methods are employed to determine the concentration of this compound in various matrices?

A13: Several analytical techniques have been employed, including spectrophotometry [, , ], biamperometry [], and titration methods []. The choice of method depends on the matrix, sensitivity requirements, and the specific application.

Q14: How are the byproducts of this compound production managed?

A14: this compound production generates substantial wastewater with high chemical oxygen demand (COD) [, ]. Research focuses on developing efficient treatment strategies to minimize environmental impact. Recent advancements include a combination of resin adsorption and Fenton oxidation to enhance biodegradability [], as well as a novel approach involving neutralization, extraction, and raffinate reuse to achieve a high PHH recovery rate and reduce waste [].

Q15: Does this compound influence susceptibility to infections?

A15: Research suggests that this compound treatment can increase susceptibility to certain bacterial infections, such as Salmonella typhimurium [, ]. This heightened susceptibility is attributed to the compound's impact on the reticuloendothelial system, particularly impairing the ability of macrophages to eliminate bacteria effectively [, ].

Q16: Are there efforts to recycle this compound during its production?

A16: Yes, research is ongoing to develop efficient recycling methods for this compound during its production process. One such method utilizes a liquid ammonia neutralization method followed by an extraction-reextraction technique, resulting in a recovery rate of up to 90% and the generation of reusable ammonium salts []. Another approach focuses on converting fixed ammonium in effluent to free ammonia and removing sulfate as gypsum, while recycling toxic this compound via extraction and raffinate reuse, achieving a 93.3% recovery rate in laboratory settings [].

Q17: When was this compound first used in a clinical setting?

A17: this compound was first used clinically in 1918 by Eppinger and Kloss for the treatment of polycythemia vera [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.